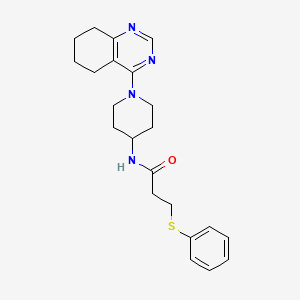

3-(phenylthio)-N-(1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl)propanamide

Description

This compound features a propanamide backbone substituted at the 3-position with a phenylthio group (C₆H₅S). The amide nitrogen is attached to a piperidin-4-yl moiety, which is further substituted at the 1-position with a 5,6,7,8-tetrahydroquinazolin-4-yl group. The molecular formula is C₂₂H₂₈N₄OS (molecular weight ≈ 396.5 g/mol).

Properties

IUPAC Name |

3-phenylsulfanyl-N-[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]propanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H28N4OS/c27-21(12-15-28-18-6-2-1-3-7-18)25-17-10-13-26(14-11-17)22-19-8-4-5-9-20(19)23-16-24-22/h1-3,6-7,16-17H,4-5,8-15H2,(H,25,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUTFJUHJYNVLAW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C(=NC=N2)N3CCC(CC3)NC(=O)CCSC4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H28N4OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

396.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

3-(phenylthio)-N-(1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl)propanamide is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This compound belongs to a class of tetrahydroquinazoline derivatives, which are known for their diverse biological properties, including antimicrobial, antitumor, and neuropharmacological effects.

Chemical Structure and Properties

- Molecular Formula : C₁₄H₁₈N₄S

- Molecular Weight : 286.38 g/mol

- CAS Number : 1396708-55-6

The compound features a phenylthio group and a tetrahydroquinazoline moiety, which are critical for its biological activity. The presence of the piperidine ring further enhances its interaction with various biological targets.

Antimicrobial Activity

Research indicates that compounds similar to 3-(phenylthio)-N-(1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl)propanamide exhibit significant antimicrobial properties. For instance:

- Mechanism of Action : The compound may inhibit essential enzymes in pathogenic bacteria, thereby preventing their growth. Molecular docking studies suggest effective binding to active sites of these enzymes.

Case Study: Antitubercular Activity

A study explored the antitubercular potential of tetrahydroquinazoline derivatives. The results indicated that compounds with similar structures could inhibit Mycobacterium tuberculosis effectively. The minimum inhibitory concentration (MIC) values for related compounds ranged from 50 to 200 µg/mL against various strains of M. tuberculosis.

Antitumor Activity

Tetrahydroquinazolines have been investigated for their antitumor properties. In vitro studies demonstrated that compounds with a similar structure to 3-(phenylthio)-N-(1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl)propanamide showed cytotoxic effects against several cancer cell lines.

Table 1: Summary of Biological Activities

| Activity Type | Compound | Target | MIC/IC50 Values |

|---|---|---|---|

| Antimicrobial | Tetrahydroquinazoline Derivative | Mycobacterium tuberculosis | 50 - 200 µg/mL |

| Antitumor | Similar Derivative | Various Cancer Cell Lines | IC50 = 30 - 100 µM |

Neuropharmacological Effects

Additionally, preliminary studies suggest that this compound may interact with G protein-coupled receptors (GPCRs), which are pivotal in neuropharmacology. These interactions could lead to potential applications in treating neurological disorders.

Comparison with Similar Compounds

Comparison with Structural Analogs

Table 1: Structural and Physicochemical Comparison

Key Structural and Functional Insights

Backbone Flexibility: The target compound’s propanamide chain offers moderate flexibility compared to acetamide analogs (e.g., ), which may influence binding pocket accommodation in biological targets. Phenylthio vs.

Heterocyclic Core: The tetrahydroquinazoline-piperidine moiety () is a bicyclic system that may engage in π-π stacking or hydrogen bonding, unlike monocyclic substituents like phenethyl () or thiophenmethyl (). This could improve selectivity for enzymes like kinases or neurotransmitter receptors .

Regulatory Implications :

- Compounds such as N-(2-fluorophenyl)-N-[1-(2-phenylethyl)piperidin-4-yl]propanamide () are listed in international drug control conventions, suggesting structural motifs associated with psychoactive properties. The target compound’s tetrahydroquinazoline group may confer distinct pharmacological profiles, avoiding such regulatory scrutiny .

Synthetic Routes :

- Analog synthesis (e.g., ) involves nucleophilic substitution (KOH-mediated) and heterocyclization, suggesting the target compound could be synthesized via similar coupling of propanamide-thiol intermediates with piperidine precursors .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.